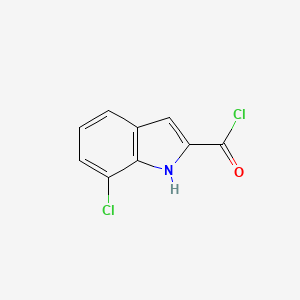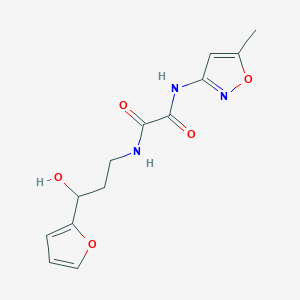
5-Brom-1H-Indol-3-carbaldehyd-O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime has several scientific research applications:
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of cellular responses.
Result of Action
Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes . The nature of these interactions is multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime within cells and tissues are complex processes . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the bromination of indole-3-carbaldehyde to produce 5-bromoindole-3-carbaldehyde . This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base, such as sodium acetate, to form the O-methyloxime derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Analyse Chemischer Reaktionen
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with various nucleophiles to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime can be compared with other indole derivatives, such as:
5-Bromoindole-3-carboxaldehyde: Similar in structure but lacks the O-methyloxime group, which affects its reactivity and applications.
Indole-3-carbaldehyde: Lacks both the bromine atom and the O-methyloxime group, resulting in different chemical properties and biological activities.
5,5’-Dibromo-bis(3’-indolyl)methane: A more complex indole derivative with two bromine atoms, used for its potent anticancer activities.
Eigenschaften
IUPAC Name |
(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYBEIMJUDRKI-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512517.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2512518.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide](/img/structure/B2512527.png)


![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)
